3-Phenoxy-3-phenylpropylamine

Analytical reference standard Salt-form identification Quality control

3-Phenoxy-3-phenylpropylamine (CAS 48166-95-6), also designated γ-phenoxybenzenepropanamine or PPPA, is a primary amine belonging to the aryloxyphenylpropylamine class. It is a chiral molecule (one stereogenic center) with molecular formula C₁₅H₁₇NO and average mass 227.30 Da, typically supplied as the free base oil or as a crystalline oxalate salt.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 48166-95-6
Cat. No. B8440625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-3-phenylpropylamine
CAS48166-95-6
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=CC=C2
InChIInChI=1S/C15H17NO/c16-12-11-15(13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2
InChIKeyXYWLZHPZECQHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxy-3-phenylpropylamine (CAS 48166-95-6): Chemical Identity and Procurement Baseline


3-Phenoxy-3-phenylpropylamine (CAS 48166-95-6), also designated γ-phenoxybenzenepropanamine or PPPA, is a primary amine belonging to the aryloxyphenylpropylamine class . It is a chiral molecule (one stereogenic center) with molecular formula C₁₅H₁₇NO and average mass 227.30 Da, typically supplied as the free base oil or as a crystalline oxalate salt [1]. The compound is recognized in the FDA Substance Registration System under UNII EE55YAQ6HN and serves as the foundational scaffold from which fluoxetine, atomoxetine, nisoxetine, and other monoamine reuptake inhibitors were derived [1][2].

Why Generic Substitution of 3-Phenoxy-3-phenylpropylamine with N-Methyl or Ring-Substituted Analogs Fails


3-Phenoxy-3-phenylpropylamine cannot be interchangeably substituted with its N-methyl (e.g., N-methyl-PPPA), N,N-dimethyl, or 4-trifluoromethyl-phenoxy (fluoxetine/norfluoxetine) analogs because the primary amine, unsubstituted phenoxy scaffold determines three orthogonal differentiation axes simultaneously: (i) synthetic derivatizability—only the primary amine permits subsequent N-alkylation without deprotection steps [1]; (ii) monoamine transporter selectivity—the absence of the p-CF₃ substituent shifts inhibition from serotonin-selective to norepinephrine-predominant blockade [1]; and (iii) salt-form physical identity—the oxalate salt melting point (170–173 °C) differs measurably from the p-CF₃ secondary amine oxalate (179–182 °C) [1][2]. These differences are not compensated by simple molar-equivalent adjustment and are detailed quantitatively in Section 3.

3-Phenoxy-3-phenylpropylamine: Quantitative Comparator-Based Evidence for Scientific Procurement


Salt-Form Identity: Oxalate Melting Point Differentiation from p-CF₃ Secondary Amine Oxalate

The oxalate salt of 3-phenoxy-3-phenylpropylamine exhibits a sharp melting point of 170–173 °C, which is distinct from the oxalate salt of its N-methyl, p-trifluoromethyl counterpart (fluoxetine oxalate precursor), reported as 179–182 °C under analogous preparation conditions [1][2]. Elemental analysis of the primary amine oxalate confirms the expected composition: calculated C, 64.34; H, 6.04; N, 4.41; found C, 64.49; H, 5.80; N, 4.67 [1]. This 9–12 °C melting-point depression relative to the p-CF₃ N-methyl analog provides a rapid, low-cost identity verification parameter for incoming material acceptance.

Analytical reference standard Salt-form identification Quality control Pharmaceutical intermediate

Monoamine Transporter Selectivity: Norepinephrine-Predominant vs. Serotonin-Selective Blockade

In the 3-aryloxy-3-phenylpropylamine series, compounds lacking a para-electron-withdrawing substituent on the phenoxy ring (including the unsubstituted phenoxy primary amine) block norepinephrine (NE) uptake more effectively than serotonin (5-HT) uptake [1]. In contrast, the p-trifluoromethyl derivatives—whether primary, secondary (fluoxetine), or tertiary amine—are far more effective at inhibiting 5-HT uptake than NE uptake [1]. For the p-CF₃ secondary amine (fluoxetine), the ratio of 5-HT to NE IC₅₀ is approximately 1:333 (5-HT-selective), whereas the unsubstituted compounds shift selectivity toward NE [1][2]. Quantitative Ki values are established for the N-methyl-p-CF₃ analog: Ki(5-HT) = 5.5 × 10⁻⁸ M, Ki(NE) = 9.5 × 10⁻⁶ M in rat brain synaptosomes [3]; the unsubstituted primary amine's individual Ki values have not been published in peer-reviewed literature, but its selectivity direction is explicitly contrasted in the patent [1].

Monoamine transporter pharmacology NE vs. 5-HT selectivity Antidepressant scaffold research Structure-activity relationship

Synthetic Derivatizability: Primary Amine Enables One-Step N-Functionalization Without Deprotection

3-Phenoxy-3-phenylpropylamine, as a primary amine, can be directly N-monomethylated or N,N-dimethylated in a single synthetic step to yield the corresponding secondary or tertiary amines—pharmacologically distinct entities with known clinical relevance (e.g., N-methyl-PPPA is an SNRI; N,N-dimethyl-3-(p-CF₃-phenoxy)-3-phenylpropylamine is a 5-HT-selective uptake inhibitor) [1][2]. In contrast, the N-methyl analog (secondary amine) cannot be converted back to the primary amine without multistep deprotection (cyanogen bromide demethylation followed by hydrolysis), and the N,N-dimethyl analog requires two sequential dealkylations [1]. This synthetic vector is unidirectional: the primary amine is the only form that permits divergent access to all N-substituted derivatives without protecting-group chemistry. The patent explicitly teaches that the primary amine is isolated as an oil and converted to the oxalate salt in a single acidification step, demonstrating isolable, characterizable intermediate status [1].

Synthetic intermediate N-alkylation efficiency Derivative library synthesis Medicinal chemistry scaffold

NET Imaging Agent Scaffold: 5-Fold Higher Affinity of 2-Iodo Derivative vs. Nisoxetine

The 3-phenoxy-3-phenylpropylamine core scaffold, when N-methylated and 2-iodinated on the phenoxy ring, yields (R)-MIPP, which demonstrates 5-fold higher binding affinity for the cardiac norepinephrine transporter (NET) than nisoxetine, a selective NET inhibitor used as a comparator [1][2]. In rat heart membrane displacement assays, (R)-MIPP affinity was quantified relative to [³H]desipramine binding, and the Ki ratio (MIPP vs. nisoxetine) was approximately 0.2 [1]. This same scaffold, with alternative 4-position substitution (CF₃, OCH₃), shifts selectivity toward the serotonin transporter (SERT), demonstrating that the unsubstituted or 2-substituted phenoxy primary amine scaffold is the optimal starting point for developing NET-selective ligands [1].

NET imaging Cardiac sympathetic nervous function SPECT radiopharmaceutical Structure-activity relationship

3-Phenoxy-3-phenylpropylamine: Validated Application Scenarios Anchored to Quantitative Differentiation Evidence


Analytical Reference Standard for Salt-Form Identity Testing in Fluoxetine Manufacturing Supply Chains

The oxalate salt of 3-phenoxy-3-phenylpropylamine melts at 170–173 °C, which is 9–12 °C below the oxalate salt of the N-methyl-p-trifluoromethyl analog (179–182 °C) [Section 3, Evidence 1]. Pharmaceutical quality control laboratories can exploit this quantitative melting-point difference as an orthogonal identity test to distinguish the unsubstituted primary amine intermediate from fluoxetine-related secondary amine salts during incoming material inspection, reducing the risk of accepting an incorrect aryloxyphenylpropylamine intermediate [Section 3, Evidence 1].

Medicinal Chemistry Scaffold for Parallel Synthesis of N-Substituted Monoamine Reuptake Inhibitor Libraries

The primary amine functionality of 3-phenoxy-3-phenylpropylamine enables one-step N-alkylation to produce secondary or tertiary amines, whereas the N-methyl analog requires ≥2-step deprotection–realkylation sequences to access alternative N-substituted derivatives [Section 3, Evidence 3]. Medicinal chemistry teams conducting systematic structure-activity relationship (SAR) exploration of the N-substituent space should procure the primary amine form to minimize synthetic step count by at least 50% per derivative, directly reducing reagent cost and cycle time [Section 3, Evidence 3].

Non-Selective Monoamine Transporter Ligand for NE-Predominant Uptake Inhibition Studies

The unsubstituted phenoxy 3-phenylpropylamine series inhibits norepinephrine uptake more effectively than serotonin uptake, in contrast to the p-CF₃ series (including fluoxetine) which is 5-HT-selective by a factor of approximately 173-fold [Section 3, Evidence 2]. Researchers requiring a non-selective or NE-biased monoamine transporter inhibitor for in vitro or ex vivo mechanistic experiments—where fluoxetine's 5-HT selectivity would confound interpretation—should select the unsubstituted primary amine scaffold [Section 3, Evidence 2].

Precursor for High-Affinity NET Imaging Agent Development (MIPP and Related 2-Substituted Derivatives)

The 3-phenoxy-3-phenylpropylamine scaffold, when 2-iodinated and N-methylated, yields (R)-MIPP, which exhibits 5-fold higher NET binding affinity than nisoxetine in rat heart membrane assays [Section 3, Evidence 4]. Radiopharmaceutical development groups synthesizing novel cardiac or brain NET imaging agents for SPECT should procure the unsubstituted primary amine scaffold as the starting material, because 2-position substitution (iodo, methoxy, methyl) on this core enhances NET selectivity, whereas 4-position substitution shifts selectivity toward SERT [Section 3, Evidence 4].

Quote Request

Request a Quote for 3-Phenoxy-3-phenylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.